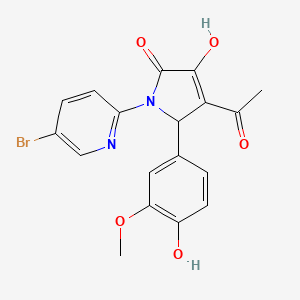

![molecular formula C19H17ClN4O2S B5522819 4-[(2-氯-3-苯基-2-丙烯-1-亚胺基)氨基]-5-(3,4-二甲氧基苯基)-4H-1,2,4-三唑-3-硫醇](/img/structure/B5522819.png)

4-[(2-氯-3-苯基-2-丙烯-1-亚胺基)氨基]-5-(3,4-二甲氧基苯基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to the family of triazole derivatives, which are notable for their wide range of applications in medicinal chemistry due to their diverse biological activities. These compounds often serve as a scaffold for the development of new pharmaceuticals and materials due to their unique structural features.

Synthesis Analysis

Triazole derivatives are synthesized through a multistep process that typically involves the cyclization of dithiocarbazinate with hydrazine hydrate, followed by condensation with various aldehydes to form Schiff bases. This synthesis pathway allows for the introduction of diverse substituents, enabling the creation of a vast library of compounds with varied properties (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives has been characterized using techniques such as X-ray diffraction, IR, 1H NMR, and 13C NMR spectroscopy. These analyses reveal strong intermolecular hydrogen bonding, which contributes to the stability and reactivity of these compounds (Şahin et al., 2014).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, including condensation, cyclization, and substitution, which are essential for the modification of their structural and biological properties. These reactions enable the introduction of different functional groups, thereby expanding their application scope (Aly et al., 2011).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting point, solubility, and crystallinity, are influenced by their molecular structure. These compounds exhibit a range of melting points and are generally characterized by good solubility in organic solvents, which is significant for their application in various fields (Aksyonova-Seliuk et al., 2018).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity, stability, and interactions with biological targets, are key factors in their application in medicinal chemistry and material science. Their ability to form stable complexes with metals and to act as ligands in coordination chemistry expands their utility beyond biological applications (Labanauskas et al., 2001).

科学研究应用

电化学行为

- 已经进行了相关的三唑衍生物的电化学研究,例如 4-氨基-3-硫基-5-苯基-1,2,4-三唑。这些化合物表现出氧化还原行为并经历氧化过程,然后发生二聚反应。这种理解在电化学应用中至关重要 (Fotouhi, Hajilari, & Heravi, 2002).

抗菌活性

- 三唑衍生物在抗菌应用中显示出潜力。例如,已经合成了 4-氨基-5-(4-氯苯基)-2-[(5-巯基-1,3,4-恶二唑-2-基)甲基]-2,4-二氢-3H-1,2,4-三唑-3-酮等化合物,并显示出对各种微生物具有良好或中等的抗菌活性 (Bektaş et al., 2010).

结构分析和分子对接

- 已经对三唑衍生物进行了详细的结构分析和分子对接研究。这些研究提供了对分子的稳定性、化学反应性和对结核病等疾病的潜在抑制活性的见解 (Kumar et al., 2021).

缓蚀

- 某些三唑衍生物已被研究作为缓蚀剂。例如,源自三唑的席夫碱对酸性溶液中的低碳钢表现出显着的抑制效率,表明它们在腐蚀防护应用中的潜在用途 (Ansari, Quraishi, & Singh, 2014).

新型杂环化合物的合成

- 三唑衍生物是合成新型杂环化合物的关键。这些合成的化合物已被评估其抗菌活性,其中一些对革兰氏阴性菌表现出优异的抗菌活性 (Aly, Abdel-Aziz, & Gad, 2011).

属性

IUPAC Name |

4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN4O2S/c1-25-16-9-8-14(11-17(16)26-2)18-22-23-19(27)24(18)21-12-15(20)10-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,23,27)/b15-10-,21-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZVNKLIKIFAKN-ZNGUSHDYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CC=C3)/Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

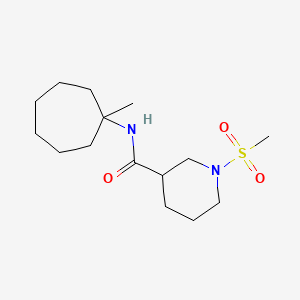

![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-[(3-methyl-2-thienyl)methyl]octahydro-2,7-naphthyridine-2(1H)-sulfonamide](/img/structure/B5522762.png)

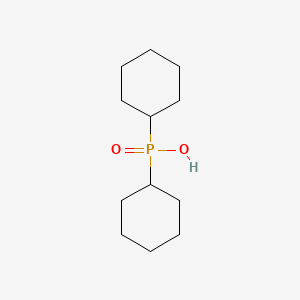

![9-[(1-methyl-1H-indol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5522776.png)

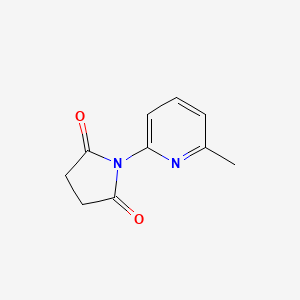

![N,N-dimethyl-2-({[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5522779.png)

![N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5522785.png)

![(3S*,4R*)-1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5522792.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5522800.png)

![4-{[(3-methyl-2-thienyl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522807.png)

![N,N-dimethyl-2-({[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5522814.png)

![methyl 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxylate](/img/structure/B5522826.png)

![3,4-bis[(4-nitrobenzylidene)amino]benzoic acid](/img/structure/B5522841.png)